2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile
CAS No.: 1256633-31-4
Cat. No.: VC0113689
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256633-31-4 |
|---|---|
| Molecular Formula | C9H9N3O2 |
| Molecular Weight | 191.19 |
| IUPAC Name | 2-methyl-2-(5-nitropyridin-2-yl)propanenitrile |
| Standard InChI | InChI=1S/C9H9N3O2/c1-9(2,6-10)8-4-3-7(5-11-8)12(13)14/h3-5H,1-2H3 |
| Standard InChI Key | WGTZNLRJXIIZEB-UHFFFAOYSA-N |
| SMILES | CC(C)(C#N)C1=NC=C(C=C1)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Structure
2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile consists of a 5-nitropyridine ring with a 2-methyl-2-cyanopropyl substituent at the 2-position of the pyridine ring. The central pyridine core provides an electron-deficient aromatic system, further enhanced by the electron-withdrawing nitro group at position 5 . The geminal dimethyl groups attached to the carbon bearing the nitrile functionality create steric hindrance that may influence the compound's reactivity and conformational properties. This particular arrangement of functional groups contributes to the compound's potential utility in various chemical reactions.
The structural features of this compound allow for multiple interaction points, including the nitrogen in the pyridine ring, the nitro group oxygen atoms, and the nitrile nitrogen, all of which can potentially serve as hydrogen bond acceptors in chemical reactions or biological interactions. The combination of these structural elements creates a unique electronic distribution across the molecule, influencing its chemical behavior.
Physical and Chemical Properties
Table 1: Basic Chemical Properties of 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉N₃O₂ | |
| Molecular Weight | 191.19 g/mol | |
| CAS Registry Number | 1256633-31-4 | |
| Creation Date in Database | 2011-06-21 | |
| Last Modified Date | 2025-03-08 |
The presence of the nitro group, which is strongly electron-withdrawing, likely makes the pyridine ring more electron-deficient and potentially more reactive toward nucleophilic substitution reactions. Conversely, the nitrile group provides a site for potential transformations to other functional groups, such as amides, amines, or carboxylic acids, under appropriate reaction conditions.
Nomenclature and Chemical Identifiers
Systematic and Common Names
The IUPAC systematic name for this compound is 2-methyl-2-(5-nitropyridin-2-yl)propanenitrile, reflecting its structure with appropriate numbering and functional group designations . Several synonyms and alternative names have been documented for this compound, providing different ways to reference it in scientific literature and databases.
Table 2: Names and Synonyms of 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile
This variety of nomenclature reflects different chemical naming conventions and highlights the structural components from various perspectives, which aids researchers in identifying and searching for information about this compound across different chemical databases and literature sources.
Chemical Identifiers and Registry Information
In addition to traditional naming conventions, modern chemical databases utilize various digital identifiers to uniquely identify and reference chemical compounds. These identifiers allow for precise indexing and searching of compounds across different chemical databases and literature sources.
Table 3: Digital Chemical Identifiers for 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile
| Identifier Type | Value | Source |
|---|---|---|
| PubChem CID | 53217450 | |
| InChI | InChI=1S/C9H9N3O2/c1-9(2,6-10)8-4-3-7(5-11-8)12(13)14/h3-5H,1-2H3 | |
| InChIKey | WGTZNLRJXIIZEB-UHFFFAOYSA-N | |
| SMILES | CC(C)(C#N)C1=NC=C(C=C1)N+[O-] | |
| DSSTox Substance ID | DTXSID80682489 | |
| Wikidata | Q82606893 |
These identifiers serve important functions in modern chemical research and database management. The InChI (International Chemical Identifier) provides a standardized way to encode the chemical structure information, while the InChIKey offers a fixed-length condensed digital representation of the InChI that is particularly useful for web searches and database indexing. The SMILES notation provides another linear textual representation of the chemical structure that is widely used in computational chemistry and cheminformatics.
Structural Analysis and Characterization
Structural Features
The 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile molecule consists of several key structural components that define its chemical behavior. The central pyridine ring serves as the core scaffold, with the nitro group at position 5 and the substituted nitrile functionality at position 2 . The geminal dimethyl substitution adjacent to the nitrile group creates a quaternary carbon center that influences the molecule's conformation and reactivity.
The nitro group on the pyridine ring is a strong electron-withdrawing group that decreases the electron density in the aromatic system, potentially making the ring more susceptible to nucleophilic attack. Simultaneously, this electronic effect can influence the reactivity of the nitrile group by altering the electronic environment around the molecule. The interplay between these functional groups creates a unique chemical entity with potential for diverse chemical transformations.
Synthetic Pathways and Chemical Reactivity
Predicted Reactivity Profile
The reactivity of 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile would be influenced by its multiple functional groups. The nitrile group can undergo various transformations, including hydrolysis to carboxylic acids or amides, reduction to primary amines, and participation in cycloaddition reactions. The nitro group could potentially be reduced to an amine, which would dramatically change the electronic properties of the pyridine ring.
The pyridine nitrogen provides a basic site that could participate in coordination chemistry with metal ions or act as a nucleophile in certain reactions. The combined presence of these functional groups creates a molecule with diverse chemical reactivity that could serve as a valuable intermediate in the synthesis of more complex structures, potentially including pharmaceutically relevant compounds.
The positional difference of the nitro group in these isomers likely results in different electronic distributions and hence different reactivity patterns, despite their identical molecular formulas. Such structural variations can be crucial in determining a compound's behavior in chemical reactions or biological systems, highlighting the importance of precise structural characterization in chemical research.
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